5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide is a complex organic compound that features both tetrazole and triazole moieties These heterocyclic structures are known for their stability and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide typically involves multi-step organic reactions. One common approach is to start with a fluorinated benzene derivative, which undergoes nitration, reduction, and subsequent cyclization to form the tetrazole ring. The triazole moiety can be introduced through a click chemistry reaction, which involves the azide-alkyne cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can be used to modify the functional groups attached to the benzene ring.
Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzamides.
Scientific Research Applications
5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound is used in the development of advanced materials with specific properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The tetrazole and triazole rings can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid: This compound shares the tetrazole moiety and fluorinated benzene ring but lacks the triazole group.
3,5-bis(1,2,4-triazol-1-yl)pyridine: This compound contains two triazole rings but does not have the tetrazole moiety.
Uniqueness
5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide is unique due to the presence of both tetrazole and triazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H13FN8O |
---|---|
Molecular Weight |
364.3 g/mol |
IUPAC Name |
5-fluoro-2-(tetrazol-1-yl)-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C17H13FN8O/c18-13-3-6-16(26-11-20-23-24-26)15(7-13)17(27)22-14-4-1-12(2-5-14)8-25-10-19-9-21-25/h1-7,9-11H,8H2,(H,22,27) |
InChI Key |
OVGPLYJRBJUFAO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=N2)NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.